molecular formula C14H17N3O2S B2836321 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide CAS No. 1705054-36-9

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide

Cat. No.: B2836321
CAS No.: 1705054-36-9
M. Wt: 291.37
InChI Key: YDXSUTLIGARQCO-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a piperidine ring, and a furan ring, making it a unique and versatile molecule

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce furan-3-carboxamide derivatives with different substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide stands out due to its unique combination of thiazole, piperidine, and furan rings. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-13(12-3-6-19-10-12)16-8-11-2-1-5-17(9-11)14-15-4-7-20-14/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSUTLIGARQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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